molecular formula C23H19BrN2S B3221404 1-benzyl-2-(benzylthio)-5-(4-bromophenyl)-1H-imidazole CAS No. 1207004-13-4

1-benzyl-2-(benzylthio)-5-(4-bromophenyl)-1H-imidazole

Cat. No.: B3221404
CAS No.: 1207004-13-4
M. Wt: 435.4
InChI Key: SLAZECLJBLRKSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-2-(benzylthio)-5-(4-bromophenyl)-1H-imidazole is a synthetic organic compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring

Preparation Methods

The synthesis of 1-benzyl-2-(benzylthio)-5-(4-bromophenyl)-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the imidazole ring: This can be achieved through the condensation of appropriate precursors such as glyoxal, formaldehyde, and ammonia or primary amines.

    Introduction of the benzyl group: Benzylation can be performed using benzyl halides in the presence of a base.

    Addition of the benzylthio group: This step involves the reaction of the intermediate with benzylthiol or its derivatives.

    Incorporation of the bromophenyl group: Bromination can be carried out using bromine or bromine-containing reagents under controlled conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-Benzyl-2-(benzylthio)-5-(4-bromophenyl)-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the compound to its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where nucleophiles such as amines or thiols replace the bromine atom.

    Coupling reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-Benzyl-2-(benzylthio)-5-(4-bromophenyl)-1H-imidazole has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials

    Biology: In biological research, the compound is studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. It may also be used as a probe to investigate biological pathways and mechanisms.

    Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry, where it may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

    Industry: In industrial applications, the compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-benzyl-2-(benzylthio)-5-(4-bromophenyl)-1H-imidazole depends on its specific application and target. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways and processes. The presence of the benzylthio and bromophenyl groups may enhance its binding affinity and specificity for certain targets, contributing to its observed effects.

Comparison with Similar Compounds

1-Benzyl-2-(benzylthio)-5-(4-bromophenyl)-1H-imidazole can be compared with other similar compounds, such as:

    1-Benzyl-2-(4-bromophenyl)-3-[(1-phenylethylidene)amino]-4-imidazolidinone: This compound shares structural similarities but differs in the presence of the imidazolidinone ring and the phenylethylidene group.

    1-Benzyl-2-(4-bromophenyl)-1H-imidazole: This compound lacks the benzylthio group, which may result in different chemical and biological properties.

    1-Benzyl-2-(benzylthio)-1H-imidazole:

Properties

IUPAC Name

1-benzyl-2-benzylsulfanyl-5-(4-bromophenyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19BrN2S/c24-21-13-11-20(12-14-21)22-15-25-23(27-17-19-9-5-2-6-10-19)26(22)16-18-7-3-1-4-8-18/h1-15H,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLAZECLJBLRKSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=CN=C2SCC3=CC=CC=C3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-benzyl-2-(benzylthio)-5-(4-bromophenyl)-1H-imidazole
Reactant of Route 2
Reactant of Route 2
1-benzyl-2-(benzylthio)-5-(4-bromophenyl)-1H-imidazole
Reactant of Route 3
Reactant of Route 3
1-benzyl-2-(benzylthio)-5-(4-bromophenyl)-1H-imidazole
Reactant of Route 4
Reactant of Route 4
1-benzyl-2-(benzylthio)-5-(4-bromophenyl)-1H-imidazole
Reactant of Route 5
Reactant of Route 5
1-benzyl-2-(benzylthio)-5-(4-bromophenyl)-1H-imidazole
Reactant of Route 6
Reactant of Route 6
1-benzyl-2-(benzylthio)-5-(4-bromophenyl)-1H-imidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.